![molecular formula C16H16BrFO3 B2460191 {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol CAS No. 1156149-20-0](/img/structure/B2460191.png)
{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol is an organic compound with the molecular formula C16H16BrFO3 and a molecular weight of 355.2 g/mol . This compound is characterized by the presence of bromine, ethoxy, fluorobenzyl, and phenylmethanol groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol typically involves multiple steps, starting from commercially available precursorsThe final step involves the reduction of the aldehyde group to form the methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogen derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorobenzyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: A precursor in the synthesis of {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol.
4-Fluorobenzyl alcohol: Shares the fluorobenzyl group but lacks the bromine and ethoxy groups.
3-Bromo-4-hydroxybenzyl alcohol: Similar structure but lacks the ethoxy and fluorobenzyl groups.
Uniqueness
This compound is unique due to the combination of bromine, ethoxy, and fluorobenzyl groups, which confer distinct chemical and biological properties. This unique combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Eigenschaften
IUPAC Name |
[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-8,19H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPMAKDWAVYZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Br)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
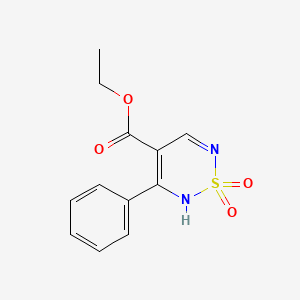
![5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride](/img/structure/B2460109.png)
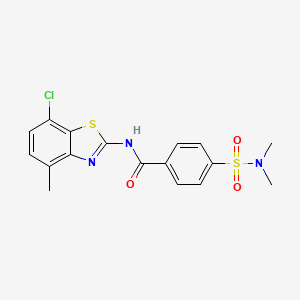
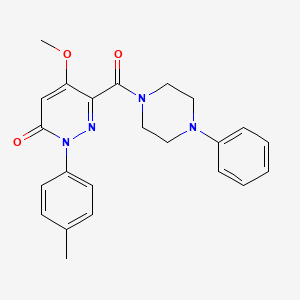
![N-(2,4-dimethylphenyl)-7-fluoro-4-(thiophen-3-ylmethyl)-4H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide](/img/structure/B2460113.png)
![3-methyl-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B2460114.png)

![7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate](/img/structure/B2460120.png)

![3-(4-CHLOROPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2460123.png)
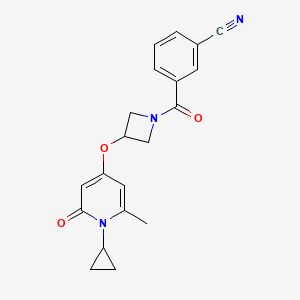
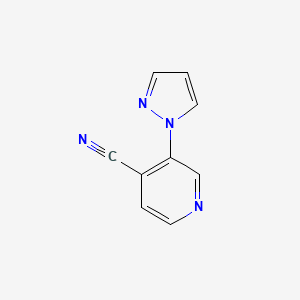
![3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2460128.png)
![N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2460131.png)
